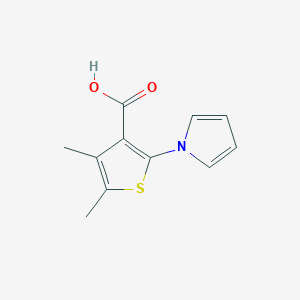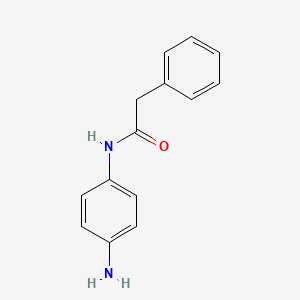![molecular formula C9H7N3O4S B1348724 [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 19951-24-7](/img/structure/B1348724.png)
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is a compound with the molecular formula C9H7N3O4S and a molecular weight of 253.23 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mécanisme D'action
Target of Action
It’s worth noting that benzimidazole compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole compounds are known to interact with their targets in various ways, leading to a wide range of effects .
Biochemical Pathways
Benzimidazole compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole compounds are known to have a wide range of effects due to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to target the protein aldose reductase . This interaction can affect the enzyme’s activity, potentially leading to changes in metabolic processes. Additionally, the compound’s nitro group and benzimidazole ring structure allow it to participate in redox reactions, further impacting biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Furthermore, its interaction with cellular proteins can lead to alterations in metabolic flux, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with aldose reductase can inhibit the enzyme’s function, leading to changes in the metabolic pathway it regulates . Additionally, the compound’s nitro group can undergo redox reactions, generating reactive oxygen species that can further influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and inflammation. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with aldose reductase can influence the polyol pathway, affecting glucose metabolism . Additionally, the compound’s redox properties allow it to participate in oxidative stress responses, further impacting metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence oxidative phosphorylation and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid typically involves the reaction of 5-nitro-1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is similar to other benzimidazole derivatives such as:
2-(5-nitro-1H-benzimidazol-2-yl)phenol: Exhibits similar antimicrobial and anticancer activities.
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Also shows potent biological activities.
Thiabendazole: A well-known anthelmintic drug with a similar benzimidazole core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHPGGRKWIUEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351377 |
Source


|
| Record name | SBB039278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19951-24-7 |
Source


|
| Record name | SBB039278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)





